Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate
Description
Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate is a thiophene-based sulfonamide derivative characterized by a furylmethylamino substituent on the sulfonyl group and a methyl ester at position 2 of the thiophene ring. This compound is part of a broader class of sulfonylated heterocycles studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
methyl 3-(furan-2-ylmethylsulfamoyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S2/c1-16-11(13)10-9(4-6-18-10)19(14,15)12-7-8-3-2-5-17-8/h2-6,12H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNZLWCYNVDCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate can be achieved through the reaction of thiophene-2-carboxylic acid with 2-furylmethylamine and sulfonyl chloride under controlled conditions . The reaction typically involves the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity : Research indicates that derivatives of thiophene compounds exhibit significant antibacterial properties. Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that modifications to the thiophene structure can enhance its potency against pathogens like Staphylococcus aureus and E. coli .
Antioxidant Properties : The compound has been evaluated for its antioxidant capacity using assays like the ABTS method. Some derivatives have exhibited substantial inhibition rates, suggesting that they could serve as potential therapeutic agents in oxidative stress-related conditions .
Organic Synthesis
This compound is utilized as a building block in organic synthesis due to its functional groups that allow for further chemical modifications. Its structure enables the formation of various derivatives through reactions such as nucleophilic substitution and coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules .
Materials Science
The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials. The thiophene moiety contributes to π-conjugation, enhancing electrical conductivity and optical properties, which are critical in developing organic light-emitting diodes (OLEDs) and solar cells .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Key Variations
The compound is compared to structurally related sulfonamide derivatives of thiophene-2-carboxylates, differing in substituents on the sulfonyl or amino groups. These variations influence physical properties, chemical reactivity, and functional applications.
Table 1: Structural and Functional Comparison
Heteroaromatic Substituents
- Furylmethyl vs. Pyridinylmethyl (): Replacing the furyl group with a pyridinyl moiety introduces basicity due to the nitrogen atom, enhancing solubility in polar solvents. Pyridinyl derivatives are explored for kinase inhibition due to their ability to form hydrogen bonds with ATP-binding pockets .
- Triazinyl Groups (): The triazine ring in compounds like Thifensulfuron-methyl confers herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. The target compound’s furyl group lacks this specific bioactivity .
Halogenated and Electron-Withdrawing Groups
Carbamate and Ester Modifications
- Methoxycarbonylmethyl (): This group in Tenoxicam intermediates improves metabolic stability by resisting esterase hydrolysis, a feature absent in the target compound’s methyl ester .
Biological Activity
Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate (referred to as MFSTC ) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MFSTC, detailing its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
MFSTC is characterized by the following structural formula:
- Chemical Formula : C₁₁H₁₁N₁O₅S₂
- Molecular Weight : 293.32 g/mol
- CAS Number : 690632-80-5
The compound features a thiophene ring, a sulfonamide group, and a furan moiety, which contribute to its biological properties.
Research indicates that MFSTC exhibits its biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : MFSTC has been shown to inhibit specific enzymes related to cancer progression and inflammation, potentially serving as a therapeutic agent in oncology .
- Antimicrobial Properties : Preliminary studies suggest that MFSTC possesses antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines .
In Vitro Studies
In vitro studies have demonstrated the following biological activities for MFSTC:
Case Studies
- Anticancer Activity : A study evaluated the effect of MFSTC on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer drug .
- Antimicrobial Efficacy : In another study, MFSTC was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, highlighting its antibacterial potential .
- Inflammation Modulation : Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that MFSTC treatment led to a decrease in IL-6 and TNF-alpha production, indicating its role in modulating inflammatory responses .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare sulfonamide-functionalized thiophene carboxylates like Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate?
Answer:
A key approach involves coupling a thiophene-3-amine precursor with a sulfonyl chloride derivative. For example:
Start with methyl 3-aminothiophene-2-carboxylate (or analogous intermediates) .
React with 2-furylmethylsulfamoyl chloride under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane (CH2Cl2) at reflux .
Purify via reverse-phase HPLC using methanol-water gradients to isolate the product .
Key validation: Confirm the structure using <sup>1</sup>H/<sup>13</sup>C NMR (e.g., sulfonamide NH resonance at δ ~10–11 ppm) and IR (C=O at ~1700 cm<sup>−1</sup>, S=O at ~1350 cm<sup>−1</sup>) .
Advanced: How can researchers optimize reaction conditions to mitigate low yields in sulfonamide coupling reactions?
Answer:
Critical variables include:
- Catalyst selection: Use carbodiimide-based coupling agents (e.g., DCC) with DMAP to activate carboxylic acids or sulfonyl intermediates .
- Temperature control: Maintain reflux conditions (e.g., 40–50°C) to ensure reactivity without decomposition .
- Solvent choice: Anhydrous CH2Cl2 or THF minimizes side reactions .
- Stoichiometry: A 1.2:1 molar ratio of sulfonylating agent to amine precursor reduces unreacted starting material .
Troubleshooting: Monitor reaction progress via TLC or HPLC. If yields remain low, consider replacing the sulfonyl chloride with a more reactive electrophile (e.g., sulfonyl fluoride) .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy: Assign peaks for the furylmethyl group (δ ~6.3–7.4 ppm for furan protons) and sulfonamide NH (δ ~10 ppm) .
- IR spectroscopy: Confirm sulfonamide (S=O at ~1350–1150 cm<sup>−1</sup>) and ester (C=O at ~1700 cm<sup>−1</sup>) functionalities .
- HPLC: Use C18 columns with methanol-water mobile phases to assess purity (>98% recommended for biological assays) .
- Melting point: Compare experimental values (e.g., 210–215°C) to literature to verify crystallinity .
Advanced: How do electronic effects of the sulfonamide group influence the compound’s reactivity in further functionalization?
Answer:
The sulfonamide’s electron-withdrawing nature:
- Deactivates the thiophene ring , directing electrophilic substitution to the 5-position of the thiophene .
- Enhances stability of intermediates in nucleophilic acyl substitution (e.g., ester hydrolysis to carboxylic acids) .
Experimental validation: Perform DFT calculations to map electron density distributions or conduct kinetic studies comparing sulfonamide vs. non-sulfonamide analogs .
Basic: What are the recommended strategies for resolving discrepancies in reported biological activity data for similar thiophene derivatives?
Answer:
Assay standardization: Compare IC50 values under identical conditions (e.g., cell line, incubation time) .
Structural analogs: Synthesize derivatives with varied substituents (e.g., replacing furyl with phenyl) to isolate structure-activity relationships .
Solubility controls: Ensure consistent DMSO concentrations in bioassays to avoid false negatives due to precipitation .
Advanced: What computational tools can predict the binding affinity of this compound to biological targets?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., tyrosine phosphatases or kinases) .
- MD simulations: Run GROMACS simulations to assess stability of ligand-protein complexes over 100+ ns .
- ADMET prediction: Employ SwissADME or ADMETlab to evaluate pharmacokinetic properties (e.g., logP, bioavailability) .
Basic: How can researchers confirm the absence of byproducts in the final compound?
Answer:
- Mass spectrometry (HRMS): Verify molecular ion peaks matching the exact mass (e.g., [M+H]<sup>+</sup> for C12H12N2O5S2 = 344.02) .
- <sup>13</sup>C NMR: Check for residual solvent peaks (e.g., CH2Cl2 at δ ~54 ppm) .
- Elemental analysis: Match experimental C/H/N/S percentages to theoretical values (±0.3%) .
Advanced: What are the challenges in scaling up the synthesis of this compound for in vivo studies?
Answer:
- Purification bottlenecks: Replace HPLC with flash chromatography for larger batches, optimizing solvent systems (e.g., ethyl acetate/hexane) .
- Exothermic reactions: Use jacketed reactors to control temperature during sulfonamide coupling .
- Cost optimization: Substitute expensive catalysts (e.g., DCC) with polymer-supported reagents for easier recovery .
Basic: What are the critical parameters for ensuring reproducibility in the synthesis of this compound?
Answer:
- Moisture control: Use molecular sieves or anhydrous solvents to prevent hydrolysis of the sulfonamide .
- Reagent purity: Source 2-furylmethylamine with ≥98% purity (validate via GC-MS) .
- Reaction time: Standardize reflux duration (e.g., 12–16 hours) based on TLC monitoring .
Advanced: How can researchers leverage this compound’s structure for designing novel materials (e.g., polymers or sensors)?
Answer:
- Conjugated polymers: Incorporate the thiophene-sulfonamide moiety into π-conjugated backbones for tunable optoelectronic properties .
- Supramolecular assemblies: Exploit hydrogen bonding via the sulfonamide NH for self-healing hydrogels .
Validation: Characterize via UV-Vis (λmax ~350 nm for thiophene transitions) and AFM to assess morphology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
